1-(4-Bromophenyl)-2-[(hydroxyamino)methylene]butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-2-[(hydroxyamino)methylene]butane-1,3-dione is an organic compound characterized by the presence of a bromophenyl group and a hydroxyamino methylene group attached to a butane-1,3-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-[(hydroxyamino)methylene]butane-1,3-dione typically involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by the addition of hydroxylamine hydrochloride to form the hydroxyamino methylene group. The reaction conditions generally include refluxing the mixture in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-[(hydroxyamino)methylene]butane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-2-[(hydroxyamino)methylene]butane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-[(hydroxyamino)methylene]butane-1,3-dione involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromophenyl group may interact with hydrophobic pockets within proteins, enhancing binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione
- 1-(4-Methoxyphenyl)butane-1,3-dione
- 4’-Bromo-1-hydroxy-[1,1’-biphenyl]-4(1H)-one
Uniqueness
1-(4-Bromophenyl)-2-[(hydroxyamino)methylene]butane-1,3-dione is unique due to the presence of both a hydroxyamino group and a bromophenyl group, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H10BrNO3 |
---|---|
Molecular Weight |
284.11 g/mol |
IUPAC Name |
(Z)-4-(4-bromophenyl)-4-hydroxy-3-[(E)-hydroxyiminomethyl]but-3-en-2-one |
InChI |
InChI=1S/C11H10BrNO3/c1-7(14)10(6-13-16)11(15)8-2-4-9(12)5-3-8/h2-6,15-16H,1H3/b11-10-,13-6+ |
InChI Key |
GRIXAYVOGDWIHV-MNGIZWTHSA-N |
Isomeric SMILES |
CC(=O)/C(=C(/C1=CC=C(C=C1)Br)\O)/C=N/O |
Canonical SMILES |
CC(=O)C(=C(C1=CC=C(C=C1)Br)O)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.